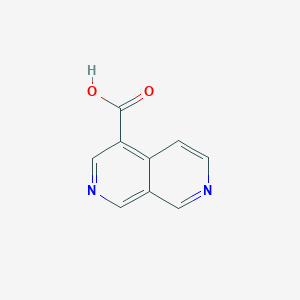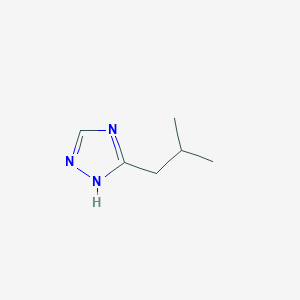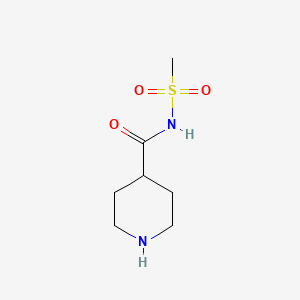![molecular formula C11H13ClN2O3 B3135898 Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 405872-78-8](/img/structure/B3135898.png)
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate
Descripción general
Descripción
Synthesis Analysis
Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is synthesized through a specific method that involves the reaction of 3-chloro-2-methylbenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then purified through recrystallization to obtain pure this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,16H,4H2,1-3H3,(H,15,19,20)/b17-12- .Physical And Chemical Properties Analysis
The physical form of this compound is solid . Its molecular weight is 307.31 .Aplicaciones Científicas De Investigación
Crystallographic Analysis
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, a related compound, was studied using X-ray powder diffraction to determine its crystal structure. The findings provided detailed insights into its unit-cell parameters and space group, which are essential for understanding the molecular geometry and potential applications in material science and molecular engineering (Qing Wang et al., 2016).
Chemical Reactivity and Synthesis
The compound's hydrazide moiety plays a crucial role in forming complex pyrrole–pyrazole systems. This reactivity was exploited in reactions with various alkyl 2-chloroacetoacetates to produce hydrazone derivatives, leading to novel pyrrole and pyrazole systems with significant implications for organic synthesis and drug design (O. Attanasi et al., 2001).
Biological Activities
Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and assessed for their biological activities. The study uncovered compounds with antiplatelet and antioxidant properties, highlighting the potential for therapeutic applications. These findings underscore the significance of the compound's structure in medicinal chemistry, offering a foundation for the development of new pharmaceutical agents (K. Gurevich et al., 2020).
Analgesic and Anti-inflammatory Properties
Research on derivatives of a similar structural class revealed significant analgesic and anti-inflammatory activities in animal models. These studies provide a basis for further exploration of such compounds in the development of new pain management and anti-inflammatory drugs (D. Dewangan et al., 2015).
Antimicrobial Agents
Another study focused on the synthesis of formazans from related chemical structures as antimicrobial agents. The compounds exhibited moderate activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial treatments (P. Sah et al., 2014).
Mecanismo De Acción
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and bacterial growth. It has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Safety and Hazards
The safety information available indicates that Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Propiedades
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVISHWWYVAIPNX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)OC)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)


![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)




